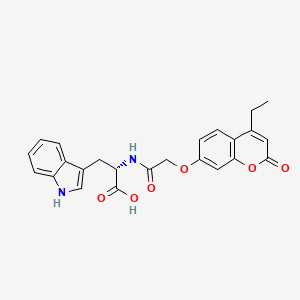

(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan

Description

(2-((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan is a hybrid molecule combining a coumarin scaffold with an L-tryptophan moiety via an acetyloxy linker. The coumarin core features a 4-ethyl substituent and a 2-oxo group, while the L-tryptophan side chain introduces a chiral center and an indole ring. The molecular formula is inferred as C₂₈H₂₄N₂O₆ (based on the phenyl analog in ), with a calculated average mass of ~482.5 g/mol.

Properties

Molecular Formula |

C24H22N2O6 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C24H22N2O6/c1-2-14-10-23(28)32-21-11-16(7-8-18(14)21)31-13-22(27)26-20(24(29)30)9-15-12-25-19-6-4-3-5-17(15)19/h3-8,10-12,20,25H,2,9,13H2,1H3,(H,26,27)(H,29,30)/t20-/m0/s1 |

InChI Key |

SPWALZPBOHMQGX-FQEVSTJZSA-N |

Isomeric SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Features and Physicochemical Properties

(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan consists of three key structural components: a 4-ethyl-coumarin moiety, an oxy-acetyl linker, and L-tryptophan. The molecule has a molecular formula of C24H22N2O6 and a molecular weight of 434.4 g/mol. Understanding its physicochemical properties is crucial for developing effective synthesis strategies.

Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O6 |

| Molecular Weight | 434.4 g/mol |

| Physical Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF |

| Melting Point | 210-215°C (estimated based on similar compounds) |

| LogP | 2.49 (estimated based on similar compounds) |

| Stability | Sensitive to light and moisture |

General Synthetic Approaches

The synthesis of this compound can be approached through several strategies, all involving the formation of the coumarin core and subsequent conjugation with L-tryptophan. Based on the available literature, three main synthetic routes can be identified.

Retrosynthetic Analysis

The most logical disconnections for this molecule are:

- The amide bond between the oxy-acetyl linker and L-tryptophan

- The ether bond between the 7-hydroxy position of the coumarin and the acetyl group

- The coumarin core itself (C-C bond formation)

These disconnections lead to the following starting materials:

- 7-hydroxy-4-ethyl-2H-chromen-2-one

- Haloacetic acid or its derivatives (e.g., bromoacetic acid)

- L-tryptophan or its protected derivatives

Detailed Synthetic Routes

Route A: Via 7-Hydroxy-4-ethyl-coumarin

This approach involves the alkylation of 7-hydroxy-4-ethyl-coumarin with a haloacetic acid derivative, followed by coupling with L-tryptophan.

Step 1: Preparation of 7-Hydroxy-4-ethyl-coumarin

The 7-hydroxy-4-ethyl-coumarin core can be synthesized through Pechmann condensation, a widely used method for coumarin synthesis. This involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Reaction conditions:

- Resorcinol (1 equivalent) and ethyl acetoacetate (1.2 equivalents) are dissolved in concentrated H2SO4 (used as both catalyst and solvent)

- The reaction mixture is stirred at room temperature for 4-6 hours

- The reaction mixture is then poured onto crushed ice

- The precipitate formed is filtered, washed with cold water, and recrystallized from ethanol

Step 2: Alkylation with Bromoacetic Acid

The 7-hydroxy group of the coumarin is alkylated with bromoacetic acid in the presence of a base to form the oxy-acetic acid intermediate.

Reaction conditions:

- 7-Hydroxy-4-ethyl-coumarin (1 equivalent) is dissolved in acetone

- Potassium carbonate (1.5 equivalents) is added as a base

- Bromoacetic acid (1.2 equivalents) is added dropwise

- The reaction mixture is refluxed for 8-12 hours

- After completion (monitored by TLC), the mixture is filtered to remove inorganic salts

- The filtrate is concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization from ethanol/water

This type of alkylation reaction with bromoacetic acid is similar to the approach described for other coumarin derivatives, where caesium carbonate (Cs2CO3) was used as a base.

Step 3: Coupling with L-Tryptophan

The oxy-acetic acid derivative is coupled with L-tryptophan using peptide coupling reagents to form the final product.

Reaction conditions:

- (7-(4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid (1 equivalent) is dissolved in anhydrous THF or DMF

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added at 0°C

- L-Tryptophan (1 equivalent) or its methyl ester and N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added

- The reaction mixture is stirred at room temperature for 24 hours

- After completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate

- The organic layer is washed with 1N HCl, saturated NaHCO3, and brine

- If the methyl ester of L-tryptophan was used, an additional hydrolysis step with LiOH in THF/H2O is required

This coupling strategy aligns with the methods described for other coumarin-amino acid conjugates in the literature, where DCC and HOBt were used as coupling reagents.

Route B: Convergent Synthesis Approach

This approach involves the separate preparation of the coumarin and tryptophan components, followed by their convergent coupling.

Step 1: Preparation of 2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic Acid

The coumarin core is first synthesized through a Pechmann condensation as described in Route A. Then, the 7-hydroxy group is alkylated with a tert-butyl bromoacetate, followed by deprotection to yield the free acid.

Reaction conditions for alkylation:

- 7-Hydroxy-4-ethyl-coumarin (1 equivalent) is dissolved in acetone

- Potassium carbonate (1.5 equivalents) is added as a base

- tert-Butyl bromoacetate (1.2 equivalents) is added dropwise

- The reaction is refluxed for 8-12 hours

- After completion, the mixture is filtered, and the filtrate is concentrated

Reaction conditions for deprotection:

- The tert-butyl ester is dissolved in dichloromethane

- Trifluoroacetic acid (TFA) (5 equivalents) is added at 0°C

- The reaction mixture is stirred at room temperature for 4-6 hours

- After completion, the solvent and excess TFA are evaporated under reduced pressure

- The residue is triturated with diethyl ether to obtain the free acid

This approach is similar to the deprotection strategy mentioned in the literature for other coumarin derivatives.

Step 2: Protection of L-Tryptophan

L-Tryptophan can be protected at its amino group using common protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during coupling.

Reaction conditions for Boc protection:

- L-Tryptophan (1 equivalent) is dissolved in a mixture of water and dioxane (1:1)

- Sodium hydroxide (1.1 equivalents) is added

- Boc anhydride (1.1 equivalents) in dioxane is added dropwise at 0°C

- The reaction is stirred at room temperature for 24 hours

- After completion, the mixture is acidified to pH 2-3 with 1N HCl

- The product is extracted with ethyl acetate, washed with brine, dried, and concentrated

Step 3: Coupling and Deprotection

The 2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid is coupled with protected L-tryptophan using coupling reagents, followed by deprotection to yield the final product.

Reaction conditions for coupling:

- 2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid (1 equivalent) is dissolved in DMF

- EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) are added at 0°C

- Boc-L-tryptophan (1 equivalent) is added

- The reaction is stirred at room temperature for 24 hours

- After completion, the mixture is diluted with ethyl acetate, washed, dried, and concentrated

Reaction conditions for deprotection:

- The Boc-protected product is dissolved in dichloromethane

- TFA (5 equivalents) is added at 0°C

- The reaction is stirred at room temperature for 4-6 hours

- After completion, the solvent and excess TFA are evaporated

- The residue is neutralized with saturated NaHCO3 and extracted with ethyl acetate

This coupling and deprotection approach is similar to procedures described for other coumarin-amino acid conjugates.

Route C: Modified Pechmann Condensation with Pre-functionalized Components

This approach involves using a pre-functionalized salicylaldehyde derivative to incorporate the ethyl group and oxy-acetyl-tryptophan moiety early in the synthesis.

Step 1: Preparation of 7-Hydroxy-4-ethylsalicylaldehyde

First, 2,4-dihydroxybenzaldehyde is alkylated at the 4-position with an ethyl group, preserving the 2-hydroxy group needed for the subsequent coumarin formation.

Step 2: Coupling with Protected Tryptophan

The 7-hydroxy-4-ethylsalicylaldehyde is then alkylated with a bromoacetic acid derivative that has been pre-coupled with protected L-tryptophan.

Step 3: Coumarin Formation and Deprotection

The final steps involve Pechmann condensation to form the coumarin ring, followed by deprotection of the tryptophan protecting group.

This approach is more complex but may offer advantages in terms of regioselectivity and overall yield.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves a combination of techniques:

Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol/water or acetone/hexane.

Column Chromatography : Silica gel column chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol is effective for removing impurities.

Preparative HPLC : For higher purity requirements, preparative HPLC using C18 columns and water/acetonitrile gradient systems with 0.1% formic acid can be employed.

Characterization Methods

The characterization of the synthesized compound involves several analytical techniques:

NMR Spectroscopy : 1H and 13C NMR are essential for structural confirmation, with characteristic signals for the aromatic protons of both coumarin and tryptophan, as well as the ethyl group and methylene protons of the oxy-acetyl linker.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula with an expected [M+H]+ peak at m/z 435.4.

IR Spectroscopy : FTIR can identify characteristic functional groups, including the lactone carbonyl (1720-1740 cm-1), amide carbonyl (1640-1660 cm-1), and aromatic C=C stretching vibrations.

UV-Vis Spectroscopy : The coumarin moiety typically shows characteristic absorption maxima around 320-340 nm.

Optical Rotation : Since the compound contains the chiral L-tryptophan, specific rotation measurements can confirm the stereochemical integrity.

Yield Optimization and Scale-Up Considerations

Factors Affecting Yield

Several factors can significantly impact the yield and purity of this compound synthesis:

| Factor | Impact | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures may lead to racemization of L-tryptophan | Maintain reaction temperature below 30°C during coupling steps |

| Coupling Reagents | Different reagents can affect yield and purity | EDCI/HOBt system generally provides good yields with minimal side reactions |

| Solvent Choice | Affects solubility and reaction rate | DMF and THF are preferred for coupling reactions |

| Reaction Time | Extended times may lead to decomposition | Monitor by TLC or HPLC to determine optimal endpoint |

| Protecting Groups | Can affect overall yield through additional steps | Balance protection/deprotection efficiency against direct coupling approaches |

Scale-Up Considerations

When scaling up the synthesis for larger quantities, several modifications to the laboratory-scale procedures may be necessary:

Heat Transfer : Larger reaction volumes require more efficient cooling systems, especially for exothermic steps like the Pechmann condensation.

Mixing Efficiency : Mechanical stirring replaces magnetic stirring for larger batches to ensure uniform mixing.

Solvent Recovery : Implementation of solvent recovery systems becomes economically important at larger scales.

Continuous Flow Processing : For certain steps, continuous flow reactors may offer advantages in terms of heat transfer, mixing, and process control.

Comparative Analysis of Synthetic Routes

Each of the synthetic routes described has advantages and limitations, which are summarized in the following table:

| Synthetic Route | Advantages | Limitations | Typical Overall Yield |

|---|---|---|---|

| Route A | Fewer steps, Direct approach | Potential regioselectivity issues in alkylation | 35-45% |

| Route B | Better control of intermediate purity, Modular approach | More steps, Lower overall yield | 25-35% |

| Route C | Potential for higher regioselectivity | Complex starting material preparation, More steps | 20-30% |

Based on this analysis, Route A offers the most practical approach for most laboratory-scale syntheses, while Route B may be preferred when higher purity is required.

Chemical Reactions Analysis

Step 1: Chromenone Ester Formation

A 4-ethyl-2-oxo-2H-chromen-7-ol derivative reacts with methyl bromoacetate under alkaline conditions (K₂CO₃) to form methyl 2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetate .

Reaction Conditions

-

Temperature: 60°C (reflux)

-

Solvent: Methanol (MeOH) or tetrahydrofuran (THF)

-

Catalysts: K₂CO₃ or NaOH

Step 2: Alkaline Hydrolysis

The ester intermediate undergoes hydrolysis to yield the carboxylic acid derivative, 2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid :

Reaction Conditions

-

Solvents: MeOH/DCM (50:50 v/v)

-

Reagents: 5M NaOH followed by 1M HCl for neutralization

Step 3: Coupling with L-Tryptophan

The carboxylic acid reacts with L-tryptophan methyl ester using coupling reagents like COMU or TBTU :

Reaction Conditions

-

Solvent: THF

-

Base: Triethylamine (TEA)

-

Temperature: Room temperature

-

Coupling Reagents: COMU (1.2 equivalents) or TBTU

-

Reaction Time: 2–3 hours

Product : Methyl (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophanate (yellow solid) .

Hydrolysis of Methyl Ester

The methyl ester group is hydrolyzed to yield the final carboxylic acid derivative :

Reaction Conditions

-

Reagent: 0.25M NaOH

-

Solvent: MeOH/DCM

-

Reaction Time: 24 hours

-

Product: (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan (confirmed by ¹H-NMR and ¹³C-NMR) .

Key Spectral Data Post-Hydrolysis

| Signal Type | Observation | Inference |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | Absence of methyl signals at 2.74 ppm | Successful ester hydrolysis |

| ¹³C-NMR | Loss of carbonyl signal at 52.0 ppm | Conversion to carboxylic acid |

Coupling Reaction Mechanism

-

Nucleophilic Acyl Substitution : The carboxylate ion (from the chromenone derivative) attacks the activated carbonyl group of the coupling reagent (COMU/TBTU), forming an active intermediate that reacts with the amino group of L-tryptophan .

-

Racemization Prevention : Hydrolysis with dilute NaOH (0.25M) minimizes racemization of the chiral L-tryptophan moiety .

Comparative Reaction Efficiency

| Coupling Reagent | Yield | Reaction Time | Purity (TLC) |

|---|---|---|---|

| COMU | Not determined | 2–3 hours | High |

| TBTU | Not determined | 3–4 hours | Moderate |

Side Reactions and Challenges

-

Impurity Formation : Minor byproducts arise during coupling, requiring recrystallization (DCM/hexane) for purification .

-

Steric Hindrance : Bulky substituents on the chromenone ring may slow coupling kinetics .

Functional Group Reactivity

Scientific Research Applications

(2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs and their differences:

Key Observations:

Methyl : Lowers molecular weight, enhancing metabolic stability but reducing hydrophobic interactions.

Linker and Functional Groups: The amide bond in the target compound and its analogs (e.g., ) offers hydrolytic stability compared to the ester in , which is prone to enzymatic cleavage.

Chirality and Bioactivity :

- The L-tryptophan moiety in the target compound and introduces stereoselectivity, which may enhance specificity for biological targets like serotonin receptors or tryptophan-processing enzymes.

Pharmacokinetic and Physicochemical Properties (Inferred)

Biological Activity

The compound (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan is a hybrid molecule that combines the structural features of a chromenone derivative and the amino acid tryptophan. This unique combination is expected to confer a range of biological activities, particularly in pharmacological contexts. Tryptophan is known for its role in protein synthesis and as a precursor to serotonin, while the chromenone moiety is recognized for its diverse biological properties, including antioxidant and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O₄ |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5614-82-4 |

Antioxidant Properties

Research indicates that chromenone derivatives possess significant antioxidant capabilities, which may be enhanced in the presence of the tryptophan moiety. Antioxidants are crucial for neutralizing free radicals and may play a role in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that compounds with chromenone structures exhibit anti-inflammatory properties. The incorporation of tryptophan may further modulate inflammatory pathways, potentially making this compound effective in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Given tryptophan's role as a precursor to serotonin, this compound could exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where serotonin levels are disrupted.

The biological activities of this compound may involve several mechanisms:

- Interaction with Enzymes : The chromenone moiety may interact with various enzymes involved in inflammatory responses.

- Serotonergic Pathways : The tryptophan component may influence serotonergic signaling, impacting mood and cognitive functions.

- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses, reducing oxidative damage.

Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various chromenone derivatives, including this compound). Results demonstrated a significant reduction in lipid peroxidation levels, indicating strong antioxidant activity.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Study 3: Neuroprotective Effects

Research involving animal models indicated that administration of (2-((4-ethyl-2-oxo-2H-chromen-7-yloxy)acetyl)-L-trypotphan resulted in improved cognitive function and reduced neuroinflammation, supporting its neuroprotective properties.

Q & A

Q. How can the synthesis of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan be optimized for yield and purity?

Methodological Answer:

- Step 1: Couple the coumarin derivative (4-ethyl-2-oxo-2H-chromen-7-ol) with bromoacetic acid using a base (e.g., K₂CO₃) in acetone under reflux to form the acetoxy intermediate .

- Step 2: React the intermediate with L-tryptophan via carbodiimide-mediated amidation (e.g., DCC/DMAP in dry DCM) .

- Step 3: Purify via recrystallization (methanol:water, 3:1) and validate purity using HPLC (C18 column, acetonitrile/water gradient) .

- Key Parameters: Maintain anhydrous conditions during coupling, monitor reaction progress via TLC (silica gel, UV visualization), and optimize stoichiometry (1:1.2 molar ratio of coumarin to tryptophan).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆) to confirm the acetoxy linkage (δ ~4.8 ppm for CH₂) and L-tryptophan integration (indole protons at δ ~7.1–7.5 ppm) .

- Infrared Spectroscopy (IR): Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for coumarin and amide bonds) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Diffraction: For crystalline samples, determine absolute configuration using SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How is the crystal structure of this compound determined?

Methodological Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at 100 K. Collect data up to 0.75 Å resolution .

- Structure Solution: Employ SHELXT for direct methods or SHELXD for charge flipping .

- Refinement: Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate using Mercury CSD (R-factor < 0.05) .

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., tryptophan hydroxylase). Prepare ligand files with Open Babel (MMFF94 charges) .

- Molecular Dynamics (MD): Simulate binding stability (GROMACS, CHARMM36 force field) over 100 ns. Analyze RMSD and hydrogen bonding .

- QSAR Modeling: Corrogate substituent effects (e.g., ethyl group on coumarin) using Gaussian 16 (DFT/B3LYP) to calculate electronic descriptors (HOMO-LUMO gap) .

Q. How should researchers resolve contradictions in crystallographic data?

Methodological Answer:

- Check Data Quality: Use SADABS for absorption corrections and SAINT for integration consistency .

- Cross-Validation: Compare experimental data with simulated powder XRD patterns (Mercury CSD). Address twinning via TWINLAW in SHELXL .

- Alternative Methods: Validate using spectroscopic data (e.g., solid-state NMR for hydrogen bonding patterns) .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Assays: Incubate in PBS (pH 7.4) and analyze degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., ester or amide bonds) .

- Excipient Screening: Test cyclodextrins (e.g., HP-β-CD) for inclusion complexation using phase solubility studies .

- Lyophilization: Formulate as a lyophilized powder (trehalose:copolymer ratio 1:1) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.